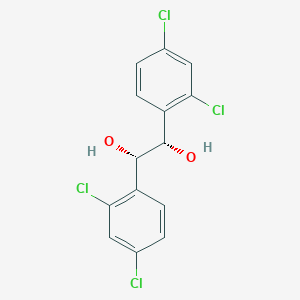
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- is a chemical compound with the molecular formula C14H10Cl4O2 and a molecular weight of 352.04 g/mol . This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a 1,2-ethanediol backbone, and it exists in the (1S,2S)-stereoisomeric form .
Métodos De Preparación
The synthesis of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Análisis De Reacciones Químicas
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- can be compared with similar compounds such as:
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1R,2R)-: The (1R,2R)-stereoisomer of the compound.
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1R,2S)-: The (1R,2S)-stereoisomer of the compound.
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2R)-: The (1S,2R)-stereoisomer of the compound.
The uniqueness of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
671808-87-0 |
|---|---|
Fórmula molecular |
C14H10Cl4O2 |
Peso molecular |
352.0 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-bis(2,4-dichlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H10Cl4O2/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,13-14,19-20H/t13-,14-/m0/s1 |
Clave InChI |
GMOAFUYDLNHTAZ-KBPBESRZSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@H](C2=C(C=C(C=C2)Cl)Cl)O)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(C(C2=C(C=C(C=C2)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
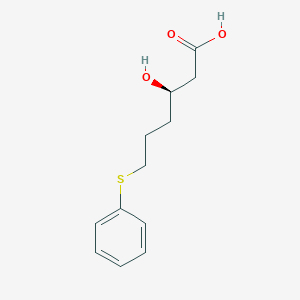
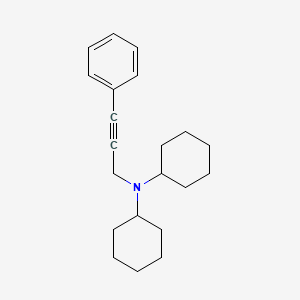
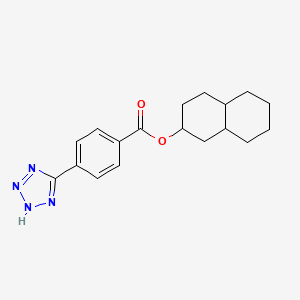
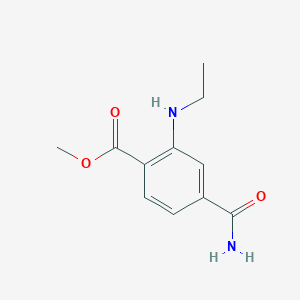

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
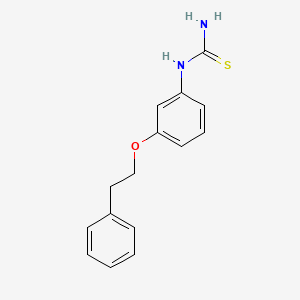
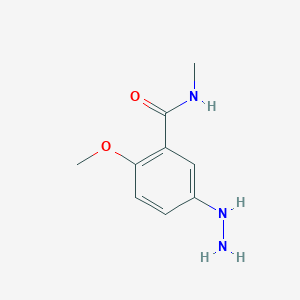
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

